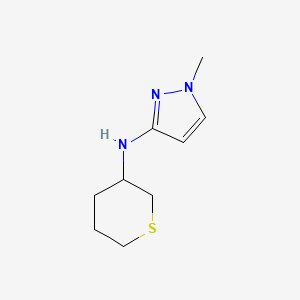

1-methyl-N-(thian-3-yl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3S |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

1-methyl-N-(thian-3-yl)pyrazol-3-amine |

InChI |

InChI=1S/C9H15N3S/c1-12-5-4-9(11-12)10-8-3-2-6-13-7-8/h4-5,8H,2-3,6-7H2,1H3,(H,10,11) |

InChI Key |

NZIUVTRCDOJBHJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)NC2CCCSC2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1 Methyl N Thian 3 Yl 1h Pyrazol 3 Amine

Retrosynthetic Analysis of 1-methyl-N-(thian-3-yl)-1H-pyrazol-3-amine

A retrosynthetic analysis of the target molecule, this compound, identifies the primary disconnection at the C-N bond linking the pyrazole (B372694) ring and the thiane (B73995) ring. This bond is strategically formed in the final steps of the synthesis. This approach leads to two key precursor synthons: the electrophilic or nucleophilic pyrazole core and the corresponding nucleophilic or electrophilic thiane partner.

The most direct disconnection reveals 1-methyl-1H-pyrazol-3-amine and a suitable thian-3-yl electrophile (such as 3-halothiane or thian-3-yl triflate). Alternatively, a disconnection can be envisioned where a halogenated pyrazole, such as 3-bromo-1-methyl-1H-pyrazole, serves as the electrophile, and thian-3-amine (B2788540) acts as the nucleophile. The choice between these pathways often depends on the availability of starting materials and the desired reaction conditions.

Precursor Synthesis and Intermediate Derivatization for this compound Formation

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

The 1-methyl-1H-pyrazol-3-amine scaffold is a fundamental building block. ottokemi.commedchemexpress.com A common synthetic route involves the cyclization of a β-ketonitrile with methylhydrazine. For instance, the reaction of acrylonitrile (B1666552) with a suitable base followed by condensation with methylhydrazine sulfate (B86663) can yield the desired pyrazole.

Alternatively, functionalized pyrazoles can be prepared and subsequently converted to the amine. A patent describes a method starting from diethyl butynedioate, which is condensed with methylhydrazine. google.com The resulting pyrazole intermediate undergoes several transformations, including bromination and Curtius rearrangement, to ultimately yield 5-bromo-1-methyl-1H-pyrazol-3-amine. google.com This halogenated intermediate is a versatile precursor for subsequent coupling reactions. Other methods include multicomponent reactions that form the pyrazole ring from simple starting materials like alkynes and nitriles, offering a modular approach to variously substituted pyrazoles. nih.govorganic-chemistry.org

Thian-3-amine, also known as tetrahydro-2H-thiopyran-3-amine, is the other critical precursor. Its synthesis can be achieved through several methods. One common approach is the reductive amination of thian-3-one. This involves reacting the ketone with ammonia (B1221849) or a protected ammonia equivalent in the presence of a reducing agent like sodium cyanoborohydride to form the desired amine. libretexts.org

Another route involves the Gabriel synthesis, where potassium phthalimide (B116566) reacts with a thian-3-yl halide. libretexts.org The resulting N-substituted phthalimide is then cleaved, typically with hydrazine, to release the primary amine. This method is advantageous for avoiding over-alkylation, which can be an issue in direct amination reactions. libretexts.orgyoutube.com

Direct Coupling Methodologies for Pyrazole-Thiane Linkage in this compound

The final and crucial step in the synthesis is the formation of the C-N bond between the pyrazole and thiane rings. This can be accomplished through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

Direct nucleophilic substitution is a straightforward method for forming the desired C-N bond. ucsb.edu In one scenario, 1-methyl-1H-pyrazol-3-amine, acting as a nucleophile, can react with an electrophilic thiane derivative, such as 3-bromothiane or thian-3-yl tosylate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.

However, a significant challenge with this approach is the potential for over-alkylation, where the newly formed secondary amine reacts further with the electrophile. youtube.comyoutube.com Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired product. The reactivity of the pyrazole amine can also be influenced by its tautomeric forms.

Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile alternative for forming the C-N bond. wikipedia.orgorganic-chemistry.org This method typically involves the reaction of a halo-pyrazole, such as 3-bromo-1-methyl-1H-pyrazole, with thian-3-amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. nih.govlibretexts.org Bulky, electron-rich phosphine ligands, such as tBuDavePhos, have been shown to be effective in the C-N coupling of pyrazoles. nih.gov The reaction conditions, including the choice of solvent, base, and temperature, must be optimized to achieve high yields. Copper-catalyzed C-N coupling reactions have also been explored as an alternative, particularly for substrates that are challenging for palladium-based systems. nih.gov

Below is a table summarizing potential reaction conditions for the Buchwald-Hartwig amination based on analogous reactions found in the literature. nih.govresearchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 |

| CuI | (S)-(-)-1-Amino-2-(diphenylphosphino)ferrocene | Cs₂CO₃ | DMF | 120 |

Optimization of Reaction Conditions for High Yield and Purity of this compound

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone for the formation of C-N bonds in the synthesis of N-substituted heteroarylamines. The choice of palladium catalyst and the associated ligand is crucial for achieving high efficiency. For the N-arylation of unbiased aminopyrazoles, the steric and electronic properties of the phosphine ligand play a significant role in determining the reaction's outcome and regioselectivity. chim.it

In related syntheses of N-aryl-3-aminopyrazoles, catalyst systems involving hindered, electron-rich ligands have been shown to be effective. chim.it For instance, combinations like Pd₂(dba)₃ with ligands such as Xantphos or the use of pre-catalysts like t-BuBrettPhos have been reported. chim.it The catalyst loading is typically optimized to be as low as possible to minimize costs while maintaining a high reaction rate, often in the range of 1-5 mol%.

Table 1: Effect of Catalyst/Ligand System on N-Arylation of Aminopyrazoles

| Entry | Catalyst | Ligand | Product Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | Xantphos | N-1 Arylation | 73 | chim.it |

| 2 | t-BuBrettPhos precatalyst | t-BuBrettPhos | N-3 Arylation | 69 | chim.it |

Data is based on analogous N-arylation reactions of aminopyrazoles and may be indicative for the synthesis of the title compound.

The selection of an appropriate solvent is critical as it can significantly impact reactant solubility, reaction rate, and in some cases, product selectivity. A range of solvents are typically screened to identify the optimal medium for a given transformation. In the synthesis and functionalization of pyrazole derivatives, solvents from across the polarity spectrum have been utilized.

For instance, in the halogenation of 3-aryl-1H-pyrazol-5-amines, a variety of solvents were tested, with dimethyl sulfoxide (B87167) (DMSO) providing a superior yield compared to others like dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), and acetonitrile (B52724) (MeCN). beilstein-archives.org In other cases, such as the direct preparation of N-substituted pyrazoles, dimethylformamide (DMF) has been used effectively. nih.gov For palladium-catalyzed couplings, polar aprotic solvents or solvent mixtures like toluene/t-BuOH are common. chim.it

Table 2: Solvent Effects on the Yield of Pyrazole Functionalization Reactions

| Entry | Solvent | Yield (%) | Reference |

|---|---|---|---|

| 1 | n-Hexane | 65 | beilstein-archives.org |

| 2 | Ethanol (B145695) | Low | beilstein-archives.org |

| 3 | 1,4-Dioxane | Low | beilstein-archives.org |

| 4 | Dichloromethane (DCM) | 70-82 | beilstein-archives.org |

| 5 | Ethyl Acetate (EtOAc) | 70-82 | beilstein-archives.org |

| 6 | Acetonitrile (MeCN) | 70-82 | beilstein-archives.org |

| 7 | Dimethylformamide (DMF) | 70-82 | beilstein-archives.org |

| 8 | Dimethyl Sulfoxide (DMSO) | 95 | beilstein-archives.org |

Data derived from the bromination of a 3-phenyl-1-tosyl-1H-pyrazol-5-amine, demonstrating the profound impact of solvent choice on reaction efficiency.

Reaction temperature is a key variable that directly influences the rate of reaction. Optimization is required to find a balance between a sufficiently fast reaction and the minimization of side reactions or product decomposition. Many synthetic procedures involving aminopyrazoles are conducted at temperatures ranging from room temperature to elevated temperatures. For example, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines proceeds efficiently at room temperature. beilstein-archives.org In contrast, some condensation and cyclization reactions to form N-substituted pyrazoles require heating, with temperatures around 80-85 °C being common. nih.gov Certain solvent-free condensation reactions may even require temperatures as high as 120 °C. mdpi.com

Most laboratory-scale syntheses of this nature are performed at atmospheric pressure in standard glassware. The use of elevated or reduced pressure is generally not required unless highly volatile reagents are used or specific reaction conditions (e.g., removal of a volatile byproduct under vacuum) are necessary to drive the reaction to completion.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by the functional groups present: the pyrazole ring, the secondary amine, and the thiane ring. These sites offer opportunities for various chemical transformations, including oxidation and reduction reactions, allowing for the synthesis of diverse derivatives.

The aminopyrazole moiety can undergo oxidation reactions. A notable transformation is the oxidative dehydrogenative coupling of pyrazol-5-amines, which can be achieved using reagents like iodine in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). nih.gov This type of reaction leads to the formation of a nitrogen-nitrogen double bond, producing azo compounds. nih.gov The reaction simultaneously installs iodo groups on the C-4 position of the pyrazole ring under specific conditions. nih.gov The sulfur atom in the thiane ring is also susceptible to oxidation, potentially forming a sulfoxide or a sulfone upon treatment with appropriate oxidizing agents, although specific studies on this substrate are not available.

Reduction reactions are also pertinent to the synthesis and derivatization of aminopyrazoles. One relevant application is in the synthesis of N-substituted aminopyrazoles via reductive amination. This process involves the initial condensation of an aminopyrazole with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. mdpi.comresearchgate.net A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is often employed for this step. mdpi.com

Another key reduction reaction in pyrazole chemistry is the conversion of a nitro group on the pyrazole ring to an amino group. This is commonly accomplished via catalytic hydrogenation using a palladium on carbon (Pd-C) catalyst under a hydrogen atmosphere, providing a route to synthesize aminopyrazoles from nitropyrazole precursors. researchgate.net

Substitution Reactions

No research findings detailing the substitution reactions specifically for this compound were found.

Cycloaddition Chemistry

No research findings detailing the cycloaddition chemistry specifically for this compound were found.

Advanced Spectroscopic and Structural Characterization of 1 Methyl N Thian 3 Yl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a compound like 1-methyl-N-(thian-3-yl)-1H-pyrazol-3-amine, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals would be influenced by the electronic environment of the protons. For instance, the protons on the pyrazole (B372694) ring would likely appear in the aromatic region of the spectrum, while the protons of the methyl group and the thian ring would be found in the aliphatic region. The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) would provide information about the number of neighboring protons, and the coupling constants (J) would give insight into the dihedral angles between adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| N-CH₃ | 3.5 - 3.8 | s | - |

| Pyrazole-H4 | 5.5 - 5.8 | d | 2.0 - 3.0 |

| Pyrazole-H5 | 7.2 - 7.5 | d | 2.0 - 3.0 |

| NH | 4.0 - 5.0 | br s | - |

| Thian-CH(N) | 3.8 - 4.2 | m | - |

| Thian-CH₂ | 1.8 - 3.0 | m | - |

Note: This table is based on predictions and analysis of similar known compounds. Actual experimental data is required for confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals would be characteristic of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₃ | 35 - 40 |

| Pyrazole-C3 | 150 - 155 |

| Pyrazole-C4 | 90 - 95 |

| Pyrazole-C5 | 135 - 140 |

| Thian-C3 | 50 - 55 |

| Thian-C2, C4 | 30 - 35 |

| Thian-C5, C6 | 25 - 30 |

Note: This table is based on predictions and analysis of similar known compounds. Actual experimental data is required for confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the pyrazole and thian rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the pyrazole and thian rings through the amine linker.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. The calculated exact mass for C₉H₁₄N₄S is 210.0939. An experimental HRMS measurement would be expected to be very close to this value.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed. By inducing fragmentation of this molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern would be obtained. This pattern would provide valuable structural information, for example, by showing the loss of the thian group or fragmentation of the pyrazole ring. Common fragmentation pathways for related pyrazole compounds have been studied and could provide a basis for interpreting the fragmentation of the title compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the secondary amine, the pyrazole ring, the thiane (B73995) ring, and various C-H bonds.

Although a specific experimental spectrum for this compound is not available, the expected absorption regions for its key functional groups can be predicted based on established correlation tables. Key vibrational modes would include the N-H stretching of the secondary amine, C-H stretching from the methyl, pyrazole, and thiane groups, C=N and C=C stretching within the pyrazole ring, and C-N and C-S stretching vibrations.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| C-H (sp³ - Thiane, Methyl) | Stretch | 2850 - 3000 | Strong |

| C-H (sp² - Pyrazole) | Stretch | 3000 - 3100 | Medium-Weak |

| Pyrazole Ring | C=N and C=C Stretch | 1500 - 1650 | Medium-Strong |

| Secondary Amine (N-H) | Bend | 1550 - 1650 | Medium |

| Thiane Ring (CH₂) | Scissoring | 1450 - 1470 | Medium |

| C-N (Amine, Pyrazole) | Stretch | 1250 - 1350 | Medium-Strong |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry, as well as insights into intermolecular interactions like hydrogen bonding. However, no published crystal structure for this compound could be located.

To perform this analysis, a suitable single crystal of the compound would first need to be grown. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Once a high-quality crystal is obtained, it is mounted on a diffractometer.

Data collection would involve irradiating the crystal with a monochromatic X-ray beam (commonly Cu Kα or Mo Kα radiation) at a controlled temperature, often a cryogenic temperature like 100 K to minimize thermal vibrations. The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector. This process yields a dataset of reflection intensities and positions.

The collected diffraction data would be processed to solve and refine the crystal structure. Specialized software is used to determine the electron density map from the diffraction pattern, from which the positions of the atoms are deduced. The structural model is then refined to achieve the best possible fit with the experimental data. The quality of the final structure is assessed by parameters such as the R-factor.

A hypothetical data table for such an analysis is presented below, based on typical values for small organic molecules.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₅N₃S |

| Formula Weight | 197.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1029 |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (0.71073) |

In modern structural chemistry, it is common practice to correlate experimental X-ray data with computational models, often derived from Density Functional Theory (DFT). nih.gov By performing geometry optimization calculations using a suitable basis set, a theoretical, gas-phase structure of the molecule can be generated. Comparing the bond lengths and angles from this computational model with the experimental solid-state data from X-ray crystallography can reveal the effects of crystal packing and intermolecular forces on the molecular conformation. Such correlative studies for pyrazole derivatives have been reported in the literature, demonstrating a strong agreement between theoretical and experimental structures. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for both separating the target compound from reaction mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a compound like this compound, which possesses moderate polarity, reversed-phase HPLC would be the most common method.

In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The purity of a sample is determined by injecting a solution into the HPLC system and monitoring the eluent with a detector, usually a UV-Vis detector set to a wavelength where the pyrazole ring absorbs strongly. A pure sample should ideally result in a single, sharp peak at a characteristic retention time.

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Gradient | 10% to 95% Acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Column Chromatography and Recrystallization for Purification

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, byproducts, and other impurities. The principal methods employed for the purification of pyrazole derivatives, and applicable to the title compound, are column chromatography and recrystallization. These techniques are selected based on the physical and chemical properties of the compound, such as polarity and solubility.

Column Chromatography

Column chromatography is a widely used adsorptive separation technique for the purification of organic compounds. For pyrazole-based compounds, silica (B1680970) gel is a commonly used stationary phase due to its ability to separate compounds based on polarity.

The crude reaction mixture containing this compound is first dissolved in a minimum amount of a suitable solvent and loaded onto a column packed with a stationary phase, typically silica gel (230–400 mesh). mdpi.com The separation is then achieved by eluting the column with a mobile phase, which is a solvent or a mixture of solvents. The choice of the mobile phase is critical for achieving good separation. For compounds of intermediate polarity, such as many pyrazole derivatives, a mixture of a non-polar solvent like petroleum ether (or hexanes) and a more polar solvent like ethyl acetate (B1210297) is often employed. rsc.org The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

For amine-containing compounds like this compound, which can interact strongly with the acidic silica gel, modifications to the mobile phase are sometimes necessary to prevent peak tailing and improve separation. This can involve the addition of a small amount of a basic modifier, such as triethylamine, to the eluent system. biotage.com

The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the purified compound. After collection, the solvent is removed from the fractions under reduced pressure to yield the purified this compound.

Table 1: Illustrative Column Chromatography Parameters for Pyrazole Derivatives

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 (230–400 mesh) | mdpi.com |

| Mobile Phase (Eluent) | Dichloromethane (B109758) | mdpi.com |

| Petroleum Ether / Ethyl Acetate (e.g., 8/1 or 5/1 v/v) | rsc.org | |

| Dichloromethane / Ethyl Acetate (e.g., 100/1 v/v) | rsc.org | |

| Dichloromethane / Ethanol (B145695) | beilstein-archives.org |

Note: The optimal conditions for this compound would be determined empirically.

Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle of this method is based on the differential solubility of the desired compound and the impurities in a suitable solvent at different temperatures.

The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. After the compound has completely dissolved, the solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent.

The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. For pyrazole derivatives, ethanol is a commonly used solvent for recrystallization. rsc.orgbeilstein-archives.org The choice of solvent is crucial and is determined by the solubility characteristics of the specific compound. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.

Table 2: Common Recrystallization Solvents for Pyrazole Derivatives

| Solvent | Application Notes | Reference |

| Ethanol | Often used for recrystallizing pyrazole-based compounds, particularly after initial purification by other means. | rsc.orgbeilstein-archives.org |

Note: The selection of an appropriate recrystallization solvent for this compound would require experimental screening of various common laboratory solvents.

The purity of the final product after chromatography and/or recrystallization is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.

Investigation of Biological Activities and Pharmacological Potentials of 1 Methyl N Thian 3 Yl 1h Pyrazol 3 Amine Analogues

In Vitro Anti-proliferative Activity in Cancer Cell Lines

The search for novel anticancer agents is a critical area of pharmaceutical research, and pyrazole (B372694) derivatives have emerged as a promising class of compounds. researchgate.net Various analogues have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

The anti-proliferative efficacy of pyrazole analogues is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of a cell population by 50%. Studies have revealed that certain pyrazole derivatives exhibit potent activity against various cancer cell lines.

For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives showed high in vitro anti-proliferative activity, with one compound displaying an IC50 value as low as 0.03 µM in some cancer cell lines. nih.gov Another study on pyrazole-based hybrid heteroaromatics identified compounds with IC50 values of 42.79 and 55.73 μM against A549 lung cancer cells. nih.gov Furthermore, certain pyrazole derivatives have shown potent cytotoxicity against the HepG2 human liver cancer cell line, with IC50 values more potent than the standard drugs erlotinib (B232) and sorafenib. nih.gov

One pyrazole derivative demonstrated notable anticancer activity against a human colon cancer cell line with an IC50 of 4.2 μM. nih.gov The same compound also showed activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines with IC50 values of 17.8 ± 0.5 and 4.4 ± 0.4 μM, respectively. nih.gov Some newly synthesized pyrazole derivatives have shown remarkable cytotoxic activities against human colon (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values ranging from 7.74 to 82.49 µg/mL and 4.98 to 92.62 µg/mL, respectively. srrjournals.com

A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were evaluated for their antitumor activities. One compound, in particular, showed high anti-proliferative activity against MCF-7 cancer cells with an IC50 value of 1.88 ± 0.11 μM. nih.govresearchgate.net

Interactive Table: IC50 Values of Selected Pyrazole Analogues in Human Cancer Cell Lines

| Compound Type | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative | Various | 0.03–6.561 µM | nih.gov |

| Pyrazole-based hybrid heteroaromatic | A549 | 42.79 µM | nih.gov |

| Fused pyrazole derivative | HepG2 | 0.71 µM | nih.gov |

| Pyrazole derivative | HCT-116 | 4.2 µM | nih.gov |

| Pyrazole derivative | HepG2 | 4.4 ± 0.4 μM | nih.gov |

| Pyrazole derivative | MCF-7 | 17.8 ± 0.5 μM | nih.gov |

| Pyrazole benzamide/dihydro triazinone | HCT-116 | 7.74‒82.49 µg/mL | srrjournals.com |

| Pyrazole benzamide/dihydro triazinone | MCF-7 | 4.98‒92.62 µg/mL | srrjournals.com |

Beyond determining IC50 values, studies on pyrazole analogues often delve into their effects on cell viability and proliferation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to assess the metabolic activity of cells, which is an indicator of cell viability. srrjournals.com

Research has shown that many pyrazole derivatives can significantly reduce the viability of cancer cells. For example, a series of bidentate nitrogen and sulfur donor pyrazole-based ligands were evaluated for their antitumor activity against MCF7 breast cancer cells using the MTT assay. nih.gov Similarly, the anti-proliferative activities of other pyrazole derivatives were evaluated using a sulforhodamine B assay against three cancer cell lines. nih.gov These studies collectively indicate that pyrazole analogues can effectively inhibit the proliferation of cancer cells, positioning them as viable candidates for further development as anti-tumor agents. researchgate.net

Antimicrobial Spectrum Evaluation

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, making them an area of active investigation. nih.govorientjchem.org

Numerous studies have highlighted the potential of pyrazole analogues as antibacterial agents. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria.

For instance, newly synthesized hydrazones derived from pyrazoles displayed a broad spectrum of activity against microorganisms. nih.gov One particular compound showed high activity against Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli, with inhibition zones of 22, 30, 20, and 27 mm, respectively. nih.gov The minimum inhibitory concentration (MIC) values for this compound were found to be lower than the standard drug chloramphenicol, in the range of 62.5–125 µg/mL. nih.gov

Other research has reported on thiazolidinone-clubbed pyrazoles as moderate antibacterial agents with an MIC value of 16 μg/ml against E. coli. nih.gov Imidazo-pyridine substituted pyrazole derivatives have been identified as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin (B1669076) against several bacterial strains. nih.gov Furthermore, aminoguanidine-derived 1,3-diphenyl pyrazoles have been found to be potent antimicrobial agents against several strains of bacteria with MIC values in the range of 1–8 μg/ml, which is equivalent to or better than approved drugs like moxifloxacin. nih.gov

In addition to their antibacterial properties, pyrazole analogues have also shown promise as antifungal agents. They have been evaluated against various fungal strains, including those that are pathogenic to plants and humans.

In one study, newly synthesized pyrazole derivatives were screened for their in vitro antimicrobial activity against two fungal strains, Candida albicans and Aspergillus niger. nih.gov A particular hydrazone derivative demonstrated the highest activity against Aspergillus niger with an inhibition zone of 35 mm. nih.gov The MIC values for this compound against the tested fungi were in the range of 2.9–7.8 µg/mL, which was lower than the standard antifungal drug clotrimazole. nih.gov This highlights the potential of pyrazole-based compounds in the development of new antifungal therapies.

Enzyme Inhibition Assays

The pharmacological effects of many drugs are mediated through the inhibition of specific enzymes. Pyrazole derivatives have been investigated for their ability to inhibit a variety of enzymes, which underpins their therapeutic potential in different disease areas.

For example, certain pyrazole derivatives have been shown to be potent inhibitors of enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR). nih.govrsc.org One compound displayed significant inhibitory activity against CDK2/cyclin A2 protein kinase, with 60% inhibition at a concentration of 10 µM. nih.gov Another derivative demonstrated potent dual inhibition of EGFR and VEGFR-2 with IC50 values of 0.09 and 0.23 µM, respectively. nih.gov

In the context of inflammation, pyrazole analogues have been evaluated for their inhibition of cyclooxygenase (COX) enzymes. nih.gov Some analogues have shown better COX-2 inhibition than the well-known anti-inflammatory drug celecoxib (B62257). nih.gov

Furthermore, pyrazoline-linked scaffolds have been found to remarkably inhibit VEGFR2 kinase with IC50 values as low as 0.135 μM and HER2 kinase with an IC50 of 0.253 μM. rsc.orgresearchgate.net The ability of pyrazole analogues to inhibit a diverse range of enzymes underscores their potential as versatile therapeutic agents.

Interactive Table: Enzyme Inhibition by Pyrazole Analogues

| Compound Type | Target Enzyme | Inhibition | Reference |

|---|---|---|---|

| Pyrazole derivative | CDK2/cyclin A2 | 60% at 10 µM | nih.gov |

| Fused pyrazole derivative | EGFR | IC50 = 0.09 µM | nih.gov |

| Fused pyrazole derivative | VEGFR-2 | IC50 = 0.23 µM | nih.gov |

| Pyrazole analogue | COX-2 | IC50 = 0.01 µM | nih.gov |

| Pyrazoline-linked scaffold | VEGFR2 | IC50 = 0.135 µM | rsc.orgresearchgate.net |

Alpha-Glucosidase and Alpha-Amylase Inhibition for Antidiabetic Potential

Analogues of 1-methyl-N-(thian-3-yl)-1H-pyrazol-3-amine have been investigated for their potential to manage type 2 diabetes mellitus by inhibiting key carbohydrate-hydrolyzing enzymes, namely alpha-glucosidase and alpha-amylase. nih.gov Inhibition of these enzymes can delay the digestion and absorption of carbohydrates, leading to a reduction in postprandial hyperglycemia. nih.govrjptonline.org

A variety of pyrazole derivatives have demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. For instance, a series of 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives were synthesized and evaluated, with some compounds showing promising IC50 values against both enzymes. rjptonline.org Specifically, compounds 6j and 6m from this series were identified as potent inhibitors. rjptonline.org

In another study, two pyrazole derivatives, Pyz-1 (2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide) and Pyz-2 (4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol), showed potent inhibition of α-glucosidase and α-amylase, with IC50 values comparable to the standard drug, Acarbose. nih.gov

Table 1: α-Glucosidase and α-Amylase Inhibitory Activities of Selected Pyrazole Analogues

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

|---|---|---|

| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 |

| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 |

| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.57 |

Data sourced from a study on pyrazole derivatives as potential antidiabetic agents. nih.gov

Furthermore, novel pyrazoline linked acyl thiourea (B124793) pharmacophores have been synthesized and evaluated for their α-amylase and α-glucosidase inhibitory potential. nih.gov While showing moderate α-amylase inhibition, these compounds add to the growing body of evidence supporting the potential of pyrazole-based structures in developing new antidiabetic agents. nih.gov

Xanthine (B1682287) Oxidase Inhibition for Antioxidant and Anti-Gout Applications

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. biorxiv.org Several analogues of this compound have been explored as XO inhibitors.

In a study, pyrazole derivatives Pyz-1 and Pyz-2 exhibited remarkable inhibitory activity against xanthine oxidase, with IC50 values of 24.32 ± 0.78 µM and 10.75 ± 0.54 µM, respectively. nih.gov These findings highlight the potential of the pyrazole scaffold in the development of new treatments for gout and hyperuricemia. nih.gov The design of novel XO inhibitors often focuses on mimicking the structure of known inhibitors like allopurinol (B61711) or febuxostat, and pyrazole derivatives have shown promise in this regard. drugbank.comnih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of Pyrazole Derivatives

| Compound | Xanthine Oxidase IC50 (µM) |

|---|---|

| Pyz-1 | 24.32 ± 0.78 |

| Pyz-2 | 10.75 ± 0.54 |

Data from in vitro evaluation of pyrazole derivatives. nih.gov

Succinate (B1194679) Dehydrogenase (SDH) Inhibition for Fungicidal Action

Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an important target for fungicides. nih.gov A number of pyrazole-containing compounds have been developed as potent SDH inhibitors.

A series of novel pyrazole acyl(thio)urea derivatives containing a biphenyl (B1667301) scaffold were designed and synthesized, demonstrating significant fungicidal activity against a range of plant pathogens. nih.gov Notably, compounds 9a , 9b , and 9g from this series exhibited superior activity against Sclerotinia sclerotiorum compared to the commercial fungicide bixafen. nih.gov The inhibitory action of these compounds on SDH was confirmed through molecular docking and density functional theory analysis. nih.gov

**Table 3: Fungicidal Activity of Pyrazole Acyl(thio)urea Derivatives against *S. sclerotiorum***

| Compound | EC50 (µg/mL) |

|---|---|

| 9a | 2.63 ± 0.41 |

| 9b | 0.97 ± 0.18 |

| 9g | 1.31 ± 0.15 |

| Bixafen (Commercial Fungicide) | 9.15 ± 0.05 |

| Fluxapyroxad (Positive Control) | 0.71 ± 0.11 |

Data from a study on novel succinate dehydrogenase inhibitors. nih.gov

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition for Immunomodulation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor signaling and is considered a promising target for cancer immunotherapy. nih.govrsc.orgnih.gov Inhibition of HPK1 can enhance T-cell-mediated immune responses against tumors. researchgate.net

Several series of pyrazole derivatives have been developed as potent and selective HPK1 inhibitors. For example, pyrazolopyridine derivatives have shown significant inhibitory activity in both binding and cellular assays. nih.gov Compound 7 from this series, a 1-methylpyrazol-4-yl analogue, demonstrated an IC50 of 148 nM in a cellular assay. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of even more potent compounds. nih.gov

Table 4: Cellular Potency of Pyrazolopyridine Derivatives as HPK1 Inhibitors

| Compound | HPK1 Cellular IC50 (nM) |

|---|---|

| 6 | 144 |

| 7 | 148 |

| 8 | 640 |

Data from a study on the discovery of pyrazolopyridine derivatives as HPK1 inhibitors. nih.gov

Tubulin Polymerization Inhibition for Antimitotic Effects

Tubulin is a critical protein involved in the formation of microtubules, which play a key role in cell division. researchgate.net Inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. mdpi.com Several analogues of this compound have been identified as potent tubulin polymerization inhibitors. nih.govekb.eg

A series of 1-methyl-1H-indole-pyrazoline hybrids were synthesized and evaluated for their ability to inhibit tubulin assembly. nih.gov Compound e19 from this series showed a potent inhibitory effect with an IC50 of 2.12 μm and exhibited significant growth inhibitory activity against several human cancer cell lines. nih.gov Further studies confirmed that this compound could induce apoptosis and disrupt the cellular microtubule network. nih.gov

Table 5: Tubulin Polymerization Inhibition by a 1-methyl-1H-indole-pyrazoline Hybrid

| Compound | Tubulin Assembly IC50 (µM) |

|---|---|

| e19 | 2.12 |

Data from a study on indole-pyrazoline hybrids as tubulin polymerization inhibitors. nih.gov

Antioxidant Capacity Assessment

The antioxidant properties of pyrazole derivatives have been investigated through various assays. nih.govresearchgate.net Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals.

A series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were synthesized, and their antioxidant activities were evaluated. researchgate.netresearchgate.net The study found that the antioxidant capacity of these compounds was concentration-dependent, with some compounds showing significant radical scavenging activity at higher concentrations. researchgate.net The structure-activity relationship study suggested that the presence of electron-donating substituents on the compounds contributed to their antioxidant effects. researchgate.net

In another study, pyrazole derivatives Pyz-1 and Pyz-2 were evaluated for their antioxidant and radical scavenging abilities. nih.gov Both compounds exhibited considerable antioxidant capacities in DPPH and ABTS assays. nih.gov

Table 6: Antioxidant Activity of Pyrazole Derivatives

| Compound | DPPH Scavenging SC50 (µM) | ABTS Scavenging SC50 (µM) |

|---|---|---|

| Pyz-1 | 238.53 ± 1.12 | 79.77 ± 0.45 |

| Pyz-2 | 138.70 ± 1.45 | 20.54 ± 0.87 |

| Ascorbic Acid (Standard) | - | 22.49 |

Data from in vitro evaluation of pyrazole derivatives. nih.gov

Investigation of Other Specific Biological Activities (e.g., Antiviral, Insecticidal)

Beyond the activities mentioned above, analogues of this compound have been explored for other potential therapeutic and agricultural applications.

Antiviral Activity: A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed and evaluated for their antiviral activity against a broad panel of RNA and DNA viruses. frontiersin.org Several of these derivatives were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org Additionally, some newly synthesized ( ±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H- nih.govresearchgate.netrsc.orgtriazolo[3,4-b] nih.govrsc.orgresearchgate.netthiadiazin-7-yl)(phenyl)methanones were tested and showed potential antiviral activity. nih.gov

Insecticidal Activity: To address the need for new insecticides, a series of novel flupyrimin (B3323723) derivatives containing an arylpyrazole core were designed and synthesized. researchgate.net Bioassays indicated that many of these compounds possessed excellent insecticidal activity against Plutella xylostella. researchgate.net In another study, 1H-pyrazole-5-carboxylic acid derivatives were synthesized, and some, like compound 7h , showed significant mortality against Aphis fabae at low concentrations, comparable to the commercial insecticide imidacloprid. researchgate.net

**Table 7: Insecticidal Activity of a Pyrazole Derivative against *Aphis fabae***

| Compound | Concentration (mg/L) | Mortality (%) |

|---|---|---|

| 7h | 12.5 | 85.7 |

Data from a study on 1H-pyrazole-5-carboxylic acid derivatives. researchgate.net

Mechanistic Studies of 1 Methyl N Thian 3 Yl 1h Pyrazol 3 Amine Interactions with Biological Systems

Molecular Target Identification and Validation for 1-methyl-N-(thian-3-yl)-1H-pyrazol-3-amine Analogues

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For pyrazole (B372694) analogues, a variety of techniques are employed to identify and validate these targets.

Direct Binding Assays with Recombinant Proteins

Direct binding assays are fundamental in determining the affinity of a compound for a specific protein. These assays typically involve incubating the compound with a purified, recombinant form of the protein of interest and measuring the extent of binding. For pyrazole derivatives, which are known to interact with a diverse range of biological targets, this method is invaluable. mdpi.com For instance, pyrazole-based compounds have been evaluated as inhibitors of cyclin-dependent kinases (CDKs), and direct binding assays can quantify their inhibitory activity (IC50 values) against specific CDKs like CDK2/cyclin E. nih.gov Such studies help in establishing a direct interaction and understanding the structure-activity relationship.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement within a cellular context. youtube.com This method relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature. nih.gov CETSA can be performed in a high-throughput format (CETSA HT) to screen compound libraries. youtube.com For pyrazolone (B3327878) compounds, CETSA has been successfully used to validate 14-3-3-ε as a definitive target in a cellular environment. nih.gov This approach provides evidence of target interaction under more physiologically relevant conditions compared to assays with recombinant proteins.

Below is an interactive table summarizing the utility of CETSA in target validation for pyrazole analogues.

| Assay Format | Principle | Application for Pyrazole Analogues | Key Outcome |

| Melt Curve CETSA | Measures the soluble protein amount as a function of temperature to determine the melting temperature (Tm). | Confirmation of target engagement by observing a shift in Tm upon compound binding. | ΔTm value indicating stabilization or destabilization. |

| Isothermal Dose-Response CETSA (ITDR-CETSA) | Measures the amount of soluble protein at a fixed temperature across a range of compound concentrations. | Determination of the potency of target engagement in a cellular environment. | Cellular EC50 value. |

| CETSA HT | High-throughput screening of compound libraries at a single concentration and temperature. | Identification of novel binders to a specific target from a large set of compounds. | Hit identification and prioritization. |

Affinity Chromatography for Target Deconvolution

Affinity chromatography is a robust method for identifying the molecular targets of a compound from a complex biological sample, such as a cell lysate. nih.gov This technique involves immobilizing the compound of interest (or a derivative) onto a solid support to create an affinity matrix. When a cell lysate is passed through this matrix, proteins that bind to the compound are retained and can be subsequently eluted and identified using mass spectrometry. nih.gov This approach is particularly useful in phenotype-based drug discovery where the compound's target is unknown. nih.gov Photo-affinity labeling, often used in conjunction with affinity chromatography, involves a photoreactive version of the compound that covalently cross-links to its target upon UV irradiation, facilitating its isolation and identification. nih.gov

Elucidation of Signaling Pathways Modulated by this compound

Once a target is identified, the next step is to understand how the interaction of the compound with its target modulates cellular signaling pathways. For many pyrazole derivatives, the downstream effects often converge on cell cycle regulation and the induction of programmed cell death.

Effects on Cell Cycle Progression

Numerous studies have demonstrated that pyrazole-based compounds can interfere with the normal progression of the cell cycle, a common mechanism for anticancer agents. Depending on the specific analogue and cell type, this can manifest as an arrest at different phases of the cell cycle.

For example, some pyrazole-oxindole conjugates have been shown to arrest cells in the G0/G1 phase. nih.gov Another novel pyrazole derivative, PTA-1, was found to cause cell cycle arrest in both the S and G2/M phases in triple-negative breast cancer cells. mdpi.com The distribution of cells in different phases of the cell cycle is typically analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide.

The following table provides examples of cell cycle arrest induced by different pyrazole analogues.

| Pyrazole Analogue | Cell Line | Phase of Arrest | Reference |

| Pyrazole-Oxindole Conjugate 6h | Jurkat | G0/G1 | nih.gov |

| PTA-1 | MDA-MB-231 | S and G2/M | mdpi.com |

| Thieno[2,3-c]pyrazole derivative Tpz-1 | HL-60 | G2/M | mdpi.com |

Induction of Apoptosis and Necrosis Pathways

A common outcome of the cellular perturbations caused by pyrazole derivatives is the induction of apoptosis, or programmed cell death. Several hallmarks of apoptosis can be measured to confirm this process, including the externalization of phosphatidylserine (B164497), activation of caspases, and DNA fragmentation. nih.gov

Many pyrazole compounds have been shown to induce apoptosis in cancer cells. For instance, a novel pyrazole was reported to induce apoptosis in triple-negative breast cancer cells, as evidenced by phosphatidylserine externalization and the activation of caspase-3/7. nih.gov Some pyrazole derivatives can trigger apoptosis through the generation of reactive oxygen species (ROS). nih.gov The induction of apoptosis can also involve the modulation of the Bcl-2 family of proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net While apoptosis is the more commonly observed cell death mechanism, necrosis can also be triggered by some compounds, particularly at higher concentrations. The distinction between apoptosis and necrosis can be made using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry. mdpi.com

Impact on Gene Expression Profiles

There are no publicly available research articles or data detailing studies on how this compound may alter gene expression in any biological system. Such studies would typically involve techniques like microarray analysis or RNA sequencing to determine which genes are up- or down-regulated upon exposure to the compound.

Biochemical Characterization of Enzyme Inhibition Mechanisms

No information has been published regarding the ability of this compound to inhibit any specific enzymes. Biochemical characterization would require a series of experiments to identify a target enzyme and elucidate the mechanism of inhibition.

Determination of Inhibition Constants (Ki) and Inhibition Types

As there are no studies on enzyme inhibition by this compound, there is no data on its inhibition constant (Ki) against any enzyme. The Ki value is a measure of the inhibitor's binding affinity to the enzyme. Furthermore, the type of inhibition (e.g., competitive, non-competitive, uncompetitive) has not been determined.

Kinetic Studies of Enzyme-Inhibitor Interactions

Kinetic studies are essential to understand the dynamics of the interaction between an enzyme and its inhibitor over time. No such studies have been conducted or published for this compound.

Structure Activity Relationship Sar and Rational Design Approaches for 1 Methyl N Thian 3 Yl 1h Pyrazol 3 Amine Derivatives

Systematic Scaffold Modifications of 1-methyl-N-(thian-3-yl)-1H-pyrazol-3-amine

The pyrazole (B372694) ring is a key component of many biologically active compounds, and its substitution pattern can significantly influence the pharmacological properties of the molecule. nih.govmdpi.com For derivatives of this compound, modifications to the pyrazole ring can impact factors such as binding affinity, selectivity, and metabolic stability.

The N1-methyl group is a critical feature, influencing the electronic properties and potential for hydrogen bonding of the pyrazole ring. The absence of a hydrogen bond donor at this position can affect interactions with biological targets. nih.gov Altering the size of the alkyl group at the N1-position or replacing it with other substituents could modulate the compound's lipophilicity and steric profile.

Substitution at the C4 and C5 positions of the pyrazole ring offers opportunities for further optimization. The introduction of small alkyl, halogen, or cyano groups at these positions can fine-tune the electronic and steric characteristics of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the pyrazole nitrogen atoms and influence their ability to act as hydrogen bond acceptors. frontiersin.org The following table illustrates potential modifications and their expected impact:

| Position | Substituent (R) | Potential Impact on Activity |

| C4 | -H, -CH3, -Cl, -F, -CN | Modulation of electronic properties, steric interactions, and lipophilicity. |

| C5 | -H, -Aryl, -Heteroaryl | Introduction of additional binding interactions (e.g., pi-stacking) and vectors for further functionalization. |

| N1 | -CH3, -C2H5, -Cyclopropyl | Alteration of steric bulk and lipophilicity, potentially affecting binding pocket fit. |

Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone introduces polarity and the potential for hydrogen bonding, which could significantly alter the compound's solubility and interaction with biological targets. The stereochemistry of the resulting sulfoxide would also be a critical factor to consider.

Furthermore, the introduction of substituents on the carbon atoms of the thian ring can provide additional points of interaction. For example, hydroxyl or amino groups could act as hydrogen bond donors or acceptors, while small alkyl groups could provide van der Waals interactions. Ring contraction or expansion to five- or seven-membered saturated sulfur-containing heterocycles could also be explored to assess the impact of ring size on biological activity.

A summary of potential thian ring modifications is presented in the table below:

| Modification | Resulting Moiety | Potential Impact |

| Sulfur Oxidation | Thian-S-oxide, Thian-S,S-dioxide | Increased polarity, potential for hydrogen bonding. |

| Carbon Substitution | Hydroxylated or aminated thian | Introduction of hydrogen bond donors/acceptors. |

| Ring Size Variation | Thiolane (5-membered), Thiepane (7-membered) | Alteration of conformational flexibility and overall shape. |

The amine linker connecting the pyrazole and thian rings is a crucial element that dictates the relative orientation of these two moieties. Modifications to this linker can have a profound impact on the compound's conformational flexibility and its ability to adopt the optimal geometry for binding to its biological target.

Altering the length of the linker, for instance, by introducing a methylene group between the amine and the thian ring, could allow for greater rotational freedom and access to different binding modes. Conversely, rigidifying the linker through the incorporation of a double bond or a small ring system could lock the molecule into a more favorable conformation, potentially increasing potency.

Replacing the nitrogen atom of the amine linker with other heteroatoms, such as oxygen or sulfur, would create ether or thioether linkages, respectively. This would significantly alter the electronic properties and hydrogen bonding capacity of the linker region, likely having a substantial effect on biological activity.

Identification of Key Pharmacophoric Features

A pharmacophore model for this compound derivatives would typically be derived from SAR data. Based on the general understanding of pyrazole-containing bioactive molecules, several key features can be hypothesized.

The pyrazole ring itself is often a crucial pharmacophoric element, with the N2 nitrogen atom frequently acting as a hydrogen bond acceptor. nih.gov The 3-amino group provides a hydrogen bond donor and a point of attachment for the thian moiety. The thian ring likely occupies a hydrophobic pocket in the target protein, with the sulfur atom potentially contributing to specific interactions.

A hypothetical pharmacophore model might include:

A hydrogen bond acceptor: The N2 atom of the pyrazole ring.

A hydrogen bond donor: The NH of the 3-amino group.

A hydrophobic feature: The thian ring.

A hydrophobic feature: The N1-methyl group on the pyrazole ring.

The spatial arrangement of these features is critical for biological activity. The distance and angles between the hydrogen bond acceptor, donor, and hydrophobic regions would define the three-dimensional requirements for effective binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach can be instrumental in understanding the physicochemical properties that govern the potency of this compound analogues and in predicting the activity of newly designed compounds.

Two-Dimensional (2D-QSAR) Analysis

A 2D-QSAR study on a series of this compound analogues would involve the calculation of various molecular descriptors that encode structural and physicochemical properties. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

Descriptors and their Potential Influence:

Electronic Descriptors: Parameters such as Hammett constants (σ) for substituents on any aromatic rings, dipole moment, and atomic charges can describe the electronic environment of the molecule. These are important for electrostatic interactions with the target.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) can quantify the bulk and shape of the substituents. These are crucial for understanding how well a molecule fits into a binding pocket.

Hydrophobic Descriptors: The partition coefficient (logP) or calculated logP (ClogP) is a measure of a molecule's lipophilicity, which is often critical for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: Connectivity indices, such as the Kier and Hall indices, describe the branching and shape of the molecule.

A typical 2D-QSAR study would involve the following steps:

Data Set Preparation: A series of analogues with their corresponding biological activities (e.g., IC50 or EC50 values) would be compiled.

Descriptor Calculation: A wide range of 2D descriptors would be calculated for each molecule in the dataset.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical model that correlates the descriptors with the biological activity. nih.govacs.org

Model Validation: The predictive power of the QSAR model would be assessed using techniques like cross-validation and by predicting the activity of an external test set of compounds.

An example of a hypothetical 2D-QSAR equation for this series might look like:

pIC50 = c0 + c1(ClogP) + c2(MR) - c3*(Es) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, c3 are the regression coefficients for the respective descriptors. Such an equation could indicate that increasing lipophilicity and molar refractivity while decreasing steric bulk in certain regions of the molecule might lead to enhanced biological activity.

The insights gained from such a 2D-QSAR model would be invaluable for the rational design of new this compound derivatives with potentially improved therapeutic properties.

Three-Dimensional (3D-QSAR) Methods (e.g., Comparative Molecular Field Analysis - CoMFA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods are powerful computational techniques used in rational drug design to understand the relationship between the structural properties of molecules and their biological activities. One of the most widely used 3D-QSAR techniques is Comparative Molecular Field Analysis (CoMFA), which correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields.

In a hypothetical CoMFA study of a series of this compound derivatives, the compounds would be aligned based on a common scaffold, in this case, the 1-methyl-1H-pyrazol-3-amine core. The steric and electrostatic fields around each molecule are then calculated using a probe atom. These fields are sampled at various grid points within a defined 3D box. The resulting data is then analyzed using partial least squares (PLS) regression to build a model that predicts the biological activity.

The results of a CoMFA study are often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to influence biological activity.

Steric Contour Maps: These maps indicate areas where bulky substituents are favored or disfavored. For instance, a green contour map might suggest that introducing a larger group in that region could enhance activity, while a yellow contour map might indicate that steric hindrance in that area is detrimental to activity.

Electrostatic Contour Maps: These maps show regions where positive or negative charges are preferred. A blue contour map could indicate that an electropositive group is favorable for activity, whereas a red contour map might suggest that an electronegative group is preferred.

For a series of this compound derivatives, a CoMFA study could reveal critical insights for optimization. For example, the analysis might indicate that bulky substituents on the thian ring are disfavored, while electronegative substituents on the pyrazole ring could enhance activity. Such findings provide a rational basis for the design of new, more potent analogs.

A hypothetical CoMFA model for a series of pyrazole derivatives might yield the following statistical parameters, indicating a robust and predictive model. rsc.orgbenthamdirect.com

| Statistical Parameter | Value |

| q² (cross-validated r²) | 0.650 |

| r² (non-cross-validated r²) | 0.890 |

| Standard Error of Estimate | 0.250 |

| F-statistic | 120.5 |

These values would suggest a strong correlation between the 3D fields and the biological activity, and that the model has good predictive power for new compounds. rsc.orgbenthamdirect.com

Bioisosteric Replacement Strategies

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. nih.govdrughunter.compatsnap.com This strategy is often employed to enhance potency, selectivity, metabolic stability, or to reduce toxicity. For this compound derivatives, bioisosteric replacement can be applied to various parts of the molecule.

Replacement of the Thian Ring:

Piperidine: Replacing the sulfur atom with a nitrogen atom to form a piperidine ring would introduce a basic center, which could alter the compound's solubility, pKa, and potential for new hydrogen bonding interactions with the target protein.

Pyrrolidine: A five-membered pyrrolidine ring could be used to explore the impact of a smaller, more compact ring system on biological activity.

Cyclohexane (B81311): Replacing the thian ring with a cyclohexane ring would remove the heteroatom, which could impact metabolic stability and lipophilicity.

The following table illustrates potential bioisosteric replacements for the thian ring and their potential impact on molecular properties.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |

| Thian | Piperidine | Increased basicity, potential for H-bonding |

| Thian | Pyrrolidine | Reduced ring size, altered conformation |

| Thian | Cyclohexane | Increased lipophilicity, altered metabolism |

Replacement of the Pyrazole Ring:

The pyrazole ring is a key scaffold in many biologically active compounds. nih.govdntb.gov.uanih.govresearchgate.net Its bioisosteric replacement could lead to novel derivatives with different electronic properties and interaction profiles.

Isothiazole: This five-membered ring with adjacent sulfur and nitrogen atoms could mimic the geometry and electronics of the pyrazole ring while altering metabolic stability.

Triazole: A triazole ring, with three nitrogen atoms, could offer different hydrogen bonding capabilities and electronic distribution compared to the pyrazole.

Replacement of the Methyl Group:

The methyl group on the pyrazole ring can also be a target for bioisosteric replacement.

Halogens (e.g., Chlorine, Fluorine): Replacing the methyl group with a halogen can alter the electronic properties of the pyrazole ring and potentially introduce halogen bonding interactions.

Trifluoromethyl Group: This group is a common bioisostere for a methyl group and can significantly impact lipophilicity and metabolic stability.

The rational application of these bioisosteric replacement strategies can lead to the discovery of novel this compound derivatives with optimized pharmacological profiles.

Computational and Theoretical Investigations of 1 Methyl N Thian 3 Yl 1h Pyrazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its three-dimensional structure, electronic charge distribution, and orbital energies.

Density Functional Theory (DFT) is a robust method for determining the most stable conformation (geometry optimization) of a molecule and analyzing its electronic characteristics. Using a functional like B3LYP with a basis set such as 6-311++G(d,p), the molecular structure can be optimized to its lowest energy state. nih.gov

The optimized geometry reveals key structural parameters. For 1-methyl-N-(thian-3-yl)-1H-pyrazol-3-amine, calculations would provide precise bond lengths, bond angles, and dihedral angles. The pyrazole (B372694) ring is expected to be planar, while the thian ring adopts a stable chair conformation. The electronic structure analysis yields properties such as the dipole moment and the distribution of electrostatic potential, highlighting regions of the molecule that are electron-rich or electron-poor.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 (pyrazole) | ~1.34 Å |

| Bond Length | C3-N(amine) | ~1.37 Å |

| Bond Length | C-S (thian) | ~1.82 Å |

| Bond Angle | C5-N1-N2 (pyrazole) | ~112° |

| Bond Angle | C-S-C (thian) | ~98° |

| Dihedral Angle | C2-C3-N(amine)-C(thian) | ~175° |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments found in computational studies of related heterocyclic compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-amino-pyrazole moiety, indicating this is the likely site for electrophilic attack. The LUMO would likely be distributed across the pyrazole ring system. This analysis helps predict how the molecule will interact with other reagents.

Table 2: Predicted FMO Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -5.45 |

| LUMO Energy | -0.30 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Note: The data in this table is hypothetical, based on representative values from DFT studies on other N-heterocyclic molecules. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and intramolecular interactions that contribute to molecular stability. It examines charge transfer between filled donor orbitals and empty acceptor orbitals within the molecule.

In this compound, significant stabilizing interactions would be expected. These include the delocalization of the lone pair electrons from the amino nitrogen (N-H) into the antibonding orbitals of the pyrazole ring (π*). Similarly, interactions involving the sulfur atom's lone pairs in the thian ring can be quantified. NBO analysis also calculates the natural atomic charges, revealing the electrostatic nature of each atom. The nitrogen and sulfur atoms are expected to carry a negative charge, making them potential sites for interaction with positively charged species.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This is critical for assessing the potential of a compound as a therapeutic agent. Pyrazole derivatives are known to inhibit various protein kinases. nih.gov

To illustrate, this compound could be docked into the ATP-binding site of a protein kinase. The simulation would reveal the most stable binding pose and the specific intermolecular interactions responsible for this stability.

A plausible binding mode could involve:

Hydrogen Bonding: The amino group (-NH) attached to the pyrazole ring could act as a hydrogen bond donor, interacting with a key amino acid residue (like Aspartate) in the protein's active site. The nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl group on the pyrazole and the aliphatic thian ring could form hydrophobic or van der Waals interactions with nonpolar residues (such as Leucine or Valine) in the binding pocket. nih.gov

These interactions anchor the ligand within the active site, which is a prerequisite for inhibitory activity.

Docking programs calculate a scoring function, often expressed as binding affinity (in kcal/mol), to estimate the strength of the ligand-target interaction. A more negative value indicates a stronger and more stable interaction. Comparing the binding affinity of this compound to that of a known inhibitor for the same target provides a benchmark for its potential efficacy.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Protein Kinase

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| This compound | -8.2 | Asp145 (H-bond), Leu25 (Hydrophobic), Val88 (Hydrophobic) |

| Reference Inhibitor | -9.5 | Asp145 (H-bond), Glu90 (H-bond), Leu25 (Hydrophobic) |

Note: This data is purely for illustrative purposes to demonstrate the output of a typical molecular docking study. researchgate.netsemanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to model the dynamic behavior of molecules over time, providing critical insights into their conformational flexibility and stability. For pyrazole derivatives, MD simulations are instrumental in exploring the conformational space, predicting binding modes with biological targets, and understanding the stability of these interactions. rsc.org

An MD simulation for a molecule like this compound, particularly when complexed with a target protein, would involve tracking the atomic positions and velocities over a set period, typically nanoseconds. rsc.org The stability of such a complex is often evaluated by analyzing the simulation trajectory, with key metrics including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): This metric measures the average deviation of a selection of atoms, usually the protein backbone or the ligand, from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains in a stable conformation. mdpi.comresearchgate.net For a well-docked small molecule, RMSD values that plateau below 3 Å are generally indicative of a stable binding pose.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of a protein-ligand complex by measuring the fluctuation of individual amino acid residues or ligand atoms around their average positions. rsc.org High RMSF values in certain protein loops might indicate flexibility that is crucial for ligand entry or binding, while low fluctuations for the ligand itself would suggest it is held rigidly in the binding pocket.

Table 1: Illustrative MD Simulation Stability Data for a Pyrazole Derivative-Protein Complex

| Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Notes |

| 0 | 0.0 | 0.0 | Start of simulation, reference frame. |

| 10 | 1.2 | 1.5 | Initial relaxation and conformational adjustment. |

| 20 | 1.8 | 1.9 | System approaching equilibrium. |

| 30 | 2.1 | 2.0 | Fluctuation around a stable average. |

| 40 | 2.2 | 2.1 | System is stable and equilibrated. |

| 50 | 2.1 | 2.0 | Continued stability within an acceptable range. |

| 60 | 2.3 | 2.2 | Minor fluctuation, still indicating a stable complex. |

| 70 | 2.2 | 2.1 | System remains equilibrated. |

| 80 | 2.2 | 2.2 | Stable binding pose maintained. |

| 90 | 2.3 | 2.1 | Minor conformational shifts. |

| 100 | 2.2 | 2.1 | End of simulation, overall stability confirmed. |

This table presents hypothetical data to illustrate typical RMSD trends observed during a 100 ns MD simulation, indicating the stabilization of a protein-ligand complex.

In Silico Prediction of Biological Activities and ADMET Properties (Excluding Specific Toxicity Profiles)

In silico tools are indispensable in modern drug discovery for the early-stage evaluation of a compound's potential biological activities and its pharmacokinetic profile, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). ajol.inforesearchgate.net Pyrazole-containing compounds are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, making them attractive scaffolds for medicinal chemistry. nih.govmdpi.com

Computational models can predict the likelihood of a molecule like this compound possessing desirable drug-like properties. These predictions are based on its structural features and physicochemical characteristics.